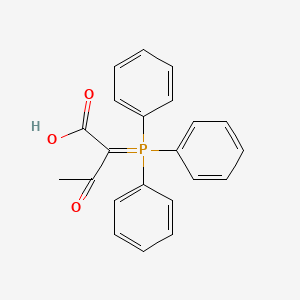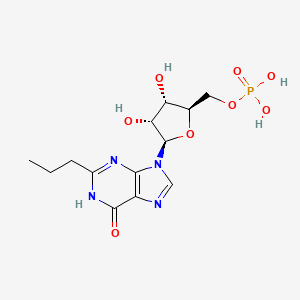
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate is a complex organic molecule that belongs to the class of nucleotides. Nucleotides are the building blocks of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and a phosphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps:
Purine Base Synthesis: The purine base can be synthesized through a series of reactions starting from simpler organic molecules.
Ribose Sugar Attachment: The ribose sugar is attached to the purine base through glycosidic bond formation.
Phosphorylation: The final step involves the addition of the phosphate group to the ribose sugar.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.
Purification: Techniques such as chromatography and crystallization are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the purine base or the ribose sugar.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Enzymes or metal catalysts may be used to facilitate specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different purine derivatives, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Nucleotides: This compound serves as a precursor for the synthesis of other nucleotides and nucleosides.
Study of Reaction Mechanisms: Researchers use this compound to study the mechanisms of various biochemical reactions.
Biology
DNA and RNA Research: It is used in studies related to DNA and RNA synthesis, replication, and repair.
Enzyme Studies: The compound is used to investigate the activity of enzymes involved in nucleotide metabolism.
Medicine
Drug Development: It serves as a model compound for the development of antiviral and anticancer drugs.
Diagnostic Tools: The compound is used in the development of diagnostic assays for genetic diseases.
Industry
Biotechnology: It is used in the production of genetically modified organisms and in various biotechnological applications.
Pharmaceuticals: The compound is used in the formulation of pharmaceutical products.
Mecanismo De Acción
The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in nucleotide metabolism, such as DNA polymerases and kinases.
Pathways: It participates in pathways related to DNA and RNA synthesis, repair, and regulation.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine Triphosphate (ATP): A nucleotide with a similar structure but with three phosphate groups.
Guanosine Monophosphate (GMP): Another nucleotide with a guanine base instead of the purine base in the given compound.
Uniqueness
Structural Differences: The presence of specific functional groups and the unique arrangement of atoms make ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-2-propyl-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate distinct from other nucleotides.
Biological Activity: The compound’s unique structure may confer specific biological activities that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C13H19N4O8P |
|---|---|
Peso molecular |
390.29 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-2-propyl-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H19N4O8P/c1-2-3-7-15-11-8(12(20)16-7)14-5-17(11)13-10(19)9(18)6(25-13)4-24-26(21,22)23/h5-6,9-10,13,18-19H,2-4H2,1H3,(H,15,16,20)(H2,21,22,23)/t6-,9-,10-,13-/m1/s1 |
Clave InChI |
BRUTXTPUNYEJLI-ZRFIDHNTSA-N |
SMILES isomérico |
CCCC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |
SMILES canónico |
CCCC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


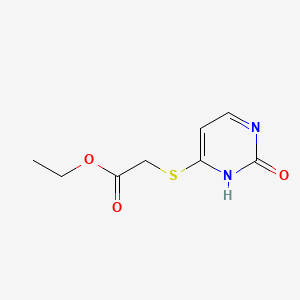
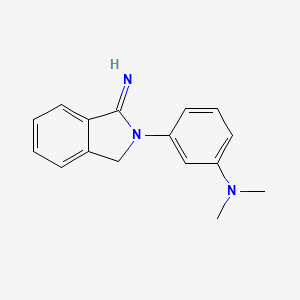
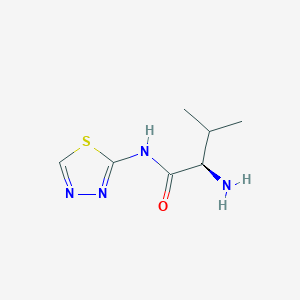


![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)

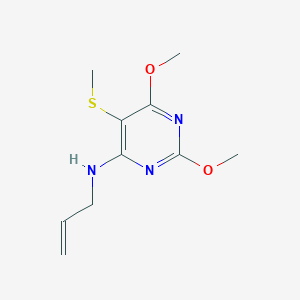
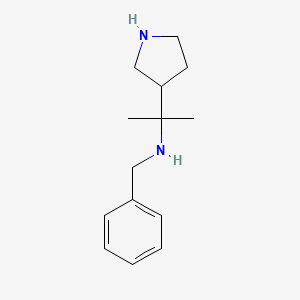
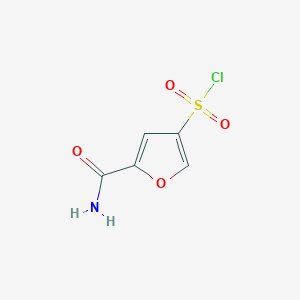
![6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine](/img/structure/B12921529.png)
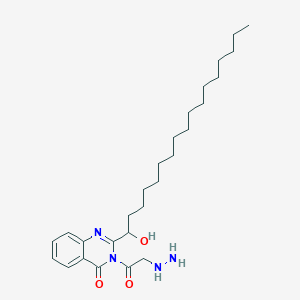
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
